(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone
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Overview
Description
The compound (4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone is a complex organic molecule that features a combination of imidazole, piperidine, and isoxazole moieties. These functional groups are known for their significant roles in medicinal chemistry and pharmacology due to their diverse biological activities.
Mechanism of Action
Target of Action
It is known that imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the targets could be enzymes or receptors involved in these pathways.
Mode of Action
Imidazole derivatives are known to interact with their targets, leading to changes in the biochemical processes of the cell . The specific interactions and resulting changes would depend on the exact target and the biochemical context.
Biochemical Pathways
The compound is likely to affect multiple biochemical pathways due to the broad range of activities associated with imidazole derivatives . The affected pathways and their downstream effects would depend on the specific targets of the compound.
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents , which could influence their bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the biochemical pathways it affects. Given the range of activities associated with imidazole derivatives , the effects could be diverse, ranging from antimicrobial to anti-inflammatory effects.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the amphoteric nature of imidazole (it shows both acidic and basic properties ) could mean that its activity is influenced by the pH of its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone typically involves multi-step organic reactionsCommon reagents used in these steps include alkyl halides, thiols, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the isoxazole ring can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and bases like sodium hydride.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted imidazole derivatives .
Scientific Research Applications
(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive functional groups.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Known for their broad range of biological activities, including antibacterial, antifungal, and anticancer properties.
Piperidine derivatives: Commonly used in pharmaceuticals for their analgesic and antipsychotic effects.
Isoxazole derivatives: Investigated for their anti-inflammatory and antimicrobial activities
Uniqueness
The uniqueness of (4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone lies in its combination of these three functional groups, which can provide a synergistic effect, enhancing its overall biological activity and making it a valuable compound for further research and development .
Properties
IUPAC Name |
[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-23-12-9-21-20(23)27-14-15-7-10-24(11-8-15)19(25)17-13-18(26-22-17)16-5-3-2-4-6-16/h2-6,9,12-13,15H,7-8,10-11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYIVPWJMUGUSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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